
N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The crystal structure of a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .
Chemical Reactions Analysis
In a related compound, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .
Physical And Chemical Properties Analysis
The yield of a similar compound, “2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine”, was 42%, off-white crystals, mp 202–203°C .
Aplicaciones Científicas De Investigación
Antibacterial Activity
The search for novel antimicrobial agents is critical due to the rise in microbial resistance. Furan derivatives, including our compound of interest, have shown promise in combating bacterial infections. Researchers have synthesized and evaluated furan-based derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria . These compounds may serve as potential leads for developing more effective and secure antimicrobial drugs.
Herbicidal Properties
Beyond antimicrobial applications, some studies have explored the herbicidal activity of furan-containing compounds. By introducing specific substituents (such as CF3 or F) to the benzene ring, researchers have enhanced the weed-controlling spectrum of related compounds . Investigating the herbicidal potential of our compound could yield valuable insights.
Cytotoxic Effects
Chalcones derived from furan scaffolds have been evaluated for their cytotoxic effects against lung carcinoma cells. These investigations provide a glimpse into the compound’s potential in cancer research . Further studies could explore its mechanism of action and potential therapeutic applications.
Imidazole Derivatives
Considering the versatility of furan-based structures, researchers have synthesized imidazole-containing compounds with furan moieties. These derivatives exhibit diverse properties, including potential anti-inflammatory, analgesic, and anticancer effects . Our compound’s imidazole analogs might offer similar therapeutic benefits.
Thiazolo-Pyridine Derivatives
The fusion of furan and pyridine rings has led to intriguing compounds, such as 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine. These derivatives have been synthesized and investigated for their biological properties . Exploring our compound’s thiazolo-pyridine analogs could reveal additional applications.
Other Therapeutic Advantages
Furan derivatives, including our compound, have demonstrated a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory effects. Additionally, they have potential applications in treating anxiety, glaucoma, hypertension, and aging-related conditions . Investigating these diverse properties further could uncover new avenues for drug development.
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(16-12-21-14-6-1-2-7-15(14)23-16)22-11-13-5-3-9-20-18(13)17-8-4-10-25-17/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZRSGLINKHPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)
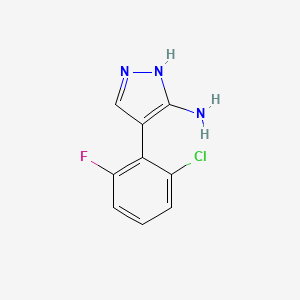

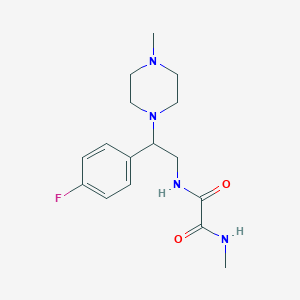
![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)
![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)
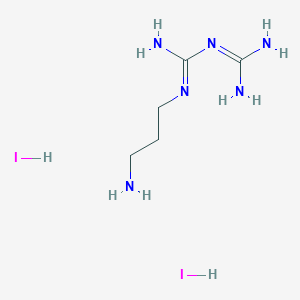
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)
![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)
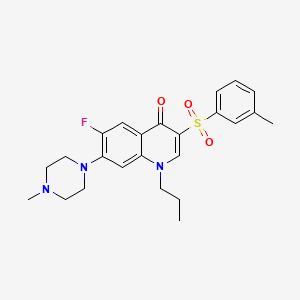
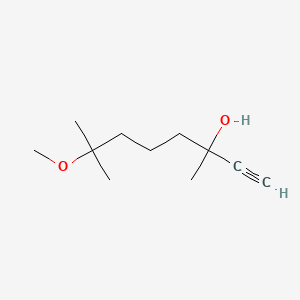

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)